1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone
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Overview
Description
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone is a chemical compound that belongs to the class of azetidine-based compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biology and medicine.
Mechanism of Action
The mechanism of action of 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory and anti-tumor properties. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory and anti-tumor properties. In addition, it has been shown to have an effect on the immune system, specifically on the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone in lab experiments is its high purity and stability. This makes it easy to handle and store, and ensures that the results of experiments are reliable. However, one limitation is that it is a relatively new compound, and its properties and applications are still being studied. Further research is needed to fully understand its potential uses and limitations.
Future Directions
There are several future directions for the study of 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone. One direction is the development of new drugs based on its anti-inflammatory and anti-tumor properties. Another direction is the study of its potential applications in chemical biology research, particularly in the study of protein-protein interactions. Furthermore, the study of its mechanism of action and its effects on the immune system may lead to new insights into the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone involves the reaction of 4-bromopyrazole with 2-chlorobenzophenone in the presence of a base and a catalyst. The resulting intermediate is then reacted with azetidine in the presence of a reducing agent to yield the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, it has been used in the study of protein-protein interactions and as a tool for chemical biology research.
properties
IUPAC Name |
1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O/c16-13-6-18-20(10-13)9-11-7-19(8-11)15(21)5-12-3-1-2-4-14(12)17/h1-4,6,10-11H,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXKWCJRHGUDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone |
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